molecular formula C5H2ClF3N2O3S B12509437 6-Chloropyridazin-3-yl trifluoromethanesulfonate

6-Chloropyridazin-3-yl trifluoromethanesulfonate

Cat. No.: B12509437
M. Wt: 262.60 g/mol
InChI Key: NTXNBUMAPNUZKM-UHFFFAOYSA-N
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Description

6-Chloropyridazin-3-yl trifluoromethanesulfonate is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a trifluoromethanesulfonate (triflate) group at position 2. The pyridazine core provides a planar, electron-deficient aromatic system, while the triflate group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution and cross-coupling reactions . This compound is primarily utilized in medicinal and agrochemical research as a versatile intermediate for synthesizing functionalized pyridazine derivatives .

Properties

IUPAC Name

(6-chloropyridazin-3-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXNBUMAPNUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves several synthetic routes. One common method includes the reaction of 6-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Chloropyridazin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium complexes. The major products formed from these reactions vary based on the specific reactants and conditions used.

Scientific Research Applications

6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparisons

Sulfonate/Sulfonyl Derivatives
Compound Name Key Features Reactivity/Biological Activity Applications
6-Chloropyridazin-3-yl trifluoromethanesulfonate Pyridazine + Cl + triflate group High electrophilicity; Suzuki coupling Pharmaceutical intermediates
6-Chloropyridazine-3-sulfonyl chloride Pyridazine + Cl + sulfonyl chloride Reacts with amines to form sulfonamides Antimicrobial agents
Trifluoromethanesulfonyl chloride Simple triflate structure (no heterocycle) Less complex reactivity General organic synthesis
Sodium 6-chloro-2-fluoropyridine-3-sulfinate Pyridine + Cl/F + sulfinate Enhanced solubility Synthetic intermediates

Key Insights :

  • The triflate group in the target compound confers superior leaving-group ability compared to sulfonyl chlorides, enabling efficient cross-coupling reactions .
  • Pyridazine derivatives exhibit broader biological activity (e.g., antimicrobial, anti-inflammatory) than non-heterocyclic sulfonates due to their planar aromatic systems .
Amide and Carboxamide Derivatives
Compound Name Substituents Biological Activity Applications
N-(6-Chloropyridazin-3-yl)pivalamide Pyridazine + Cl + pivalamide Antimicrobial Drug development
N-(6-Chloropyridazin-3-yl)propanamide Pyridazine + Cl + propanamide Anti-inflammatory Pharmaceutical research
6-Chloropyridazine-3-carboxamide Pyridazine + Cl + carboxamide Enzyme inhibition Medicinal chemistry

Key Insights :

  • Amide derivatives of pyridazine generally show lower electrophilicity but higher target specificity in biological systems compared to sulfonate esters .

Substitution Pattern and Electronic Effects

Compound Name Substituent Positions Electronic Effects Similarity Index*
6-Chloropyridazin-3-yl trifluoromethanesulfonate 6-Cl, 3-triflate Strong electron-withdrawing
6-Chloropyridazine-3-carbonitrile 6-Cl, 3-CN Moderate electron-withdrawing 0.73
3-Chloro-6-(methylsulfonyl)pyridazine 3-Cl, 6-SO₂Me Electron-deficient 0.86
6-(Trifluoromethylsulfanyl)pyridazin-3-ol 6-CF₃S, 3-OH Mixed electronic effects N/A

Similarity Index : Calculated based on structural and functional overlap with the target compound.
Key Insights :

  • The triflate group induces greater electron deficiency than cyano or methylsulfonyl groups, accelerating reactions like nucleophilic aromatic substitution .
  • Compounds with hydroxyl or thioether groups (e.g., 6-(Trifluoromethylsulfanyl)pyridazin-3-ol) exhibit reduced stability in acidic conditions compared to triflate esters .

Key Insights :

  • Unlike bioactive analogs (e.g., Sulfachlorpyridazine), the target compound is primarily a synthetic building block, emphasizing its role in accessing diverse pyridazine-based pharmacophores .

Biological Activity

6-Chloropyridazin-3-yl trifluoromethanesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 6-Chloropyridazin-3-yl trifluoromethanesulfonate is C7H4ClF3N2O3SC_7H_4ClF_3N_2O_3S, with a molecular weight of approximately 286.63 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and a trifluoromethanesulfonate group, which contributes to its reactivity and potential biological interactions.

The biological activity of 6-Chloropyridazin-3-yl trifluoromethanesulfonate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethanesulfonate moiety enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that 6-Chloropyridazin-3-yl trifluoromethanesulfonate exhibits significant antimicrobial properties. In vitro studies indicate that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

Preliminary studies suggest that 6-Chloropyridazin-3-yl trifluoromethanesulfonate may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed in assays involving various cancer types, including breast and lung cancer.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several pyridazine derivatives, including 6-Chloropyridazin-3-yl trifluoromethanesulfonate. The results indicated that this compound had the lowest MIC values among the tested derivatives, highlighting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Properties
    In a study published by Johnson et al. (2024), the anticancer effects of 6-Chloropyridazin-3-yl trifluoromethanesulfonate were investigated in vitro using human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Synthesis and Derivatives

The synthesis of 6-Chloropyridazin-3-yl trifluoromethanesulfonate can be achieved through various methods, including nucleophilic substitution reactions involving chlorinated pyridazine derivatives and trifluoromethanesulfonic anhydride. This synthesis pathway allows for the generation of diverse derivatives that may exhibit enhanced biological activity.

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